1-(benzenesulfonyl)cyclobutane-1-carboxylic Acid
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Overview
Description
1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a benzenesulfonyl group and a carboxylic acid group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(benzenesulfonyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of cyclobutanecarboxylic acid with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions typically include room temperature and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with various enzymes and proteins, potentially inhibiting or modulating their activity . The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)cyclobutanecarboxylic acid: Similar structure but with a phenyl group instead of a benzenesulfonyl group.
1-(4-Chlorophenyl)cyclobutanecarboxylic acid: Contains a chlorophenyl group, which imparts different chemical properties and reactivity.
1-Amino-1-cyclobutanecarboxylic acid: Features an amino group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O4S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-(benzenesulfonyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4S/c12-10(13)11(7-4-8-11)16(14,15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChI Key |
JMPVAFZBRIDHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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